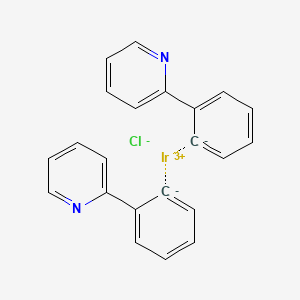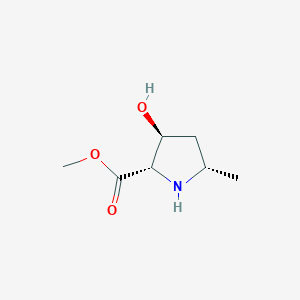
(4E, 8E)-Sphingadienine-C18-1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E, 8E)-Sphingadienine-C18-1-phosphate (SD-18-1-P) is a bioactive phospholipid metabolite of sphingosine, a long-chain base molecule found in all animal cells. It is an important intermediate in the metabolism of sphingosine, and is involved in many physiological processes, including cell growth, apoptosis, and signal transduction. SD-18-1-P is also an important component of the sphingolipid signaling pathway, and has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(4E, 8E)-Sphingadienine-C18-1-phosphate has been studied extensively in the field of scientific research. It has been used to study the role of sphingolipids in cell signaling, and to investigate the mechanism of action of sphingosine kinase. It has also been used in the study of apoptosis, and the regulation of cell growth and differentiation. In addition, (4E, 8E)-Sphingadienine-C18-1-phosphate has been used to study the role of sphingolipids in cancer, and to investigate the potential therapeutic applications of sphingosine kinase inhibitors.
Wirkmechanismus
The mechanism of action of (4E, 8E)-Sphingadienine-C18-1-phosphate is not fully understood. However, it is believed to play an important role in the regulation of cell growth and differentiation, as well as in the regulation of apoptosis. It is also believed to be involved in the regulation of signal transduction pathways, and in the regulation of gene expression.
Biochemical and Physiological Effects
(4E, 8E)-Sphingadienine-C18-1-phosphate has been shown to be involved in the regulation of cell growth and differentiation, as well as in the regulation of apoptosis. It has also been shown to be involved in the regulation of signal transduction pathways, and in the regulation of gene expression. In addition, (4E, 8E)-Sphingadienine-C18-1-phosphate has been shown to be involved in the regulation of cell metabolism, and in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4E, 8E)-Sphingadienine-C18-1-phosphate in laboratory experiments include its ability to be synthesized from sphingosine, its involvement in many physiological processes, and its potential therapeutic applications. The limitations of using (4E, 8E)-Sphingadienine-C18-1-phosphate in laboratory experiments include its instability and its potential to cause cell death.
Zukünftige Richtungen
Future research on (4E, 8E)-Sphingadienine-C18-1-phosphate could include further investigation into its role in the regulation of cell growth and differentiation, as well as its potential therapeutic applications. Additionally, further research could be conducted into the mechanisms of action of sphingosine kinase, and into the potential of using sphingosine kinase inhibitors as therapeutic agents. Furthermore, further research could be conducted into the role of (4E, 8E)-Sphingadienine-C18-1-phosphate in cancer, and into the potential of using (4E, 8E)-Sphingadienine-C18-1-phosphate as a biomarker for disease diagnosis. Finally, further research could be conducted into the role of (4E, 8E)-Sphingadienine-C18-1-phosphate in the regulation of immune responses.
Synthesemethoden
(4E, 8E)-Sphingadienine-C18-1-phosphate can be synthesized from sphingosine through an enzymatic reaction catalyzed by sphingosine kinase. Sphingosine kinase is an enzyme found in most cells, and it catalyzes the conversion of sphingosine to (4E, 8E)-Sphingadienine-C18-1-phosphate. The reaction requires ATP as a cofactor, and it proceeds through a phosphorylation reaction. The reaction is reversible, and can be catalyzed in either direction, depending on the concentration of the reactants.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4E, 8E)-Sphingadienine-C18-1-phosphate involves the condensation of sphingosine with a fatty acid and subsequent phosphorylation of the resulting sphingolipid.", "Starting Materials": [ "Sphingosine", "Fatty acid", "Phosphoric acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Sphingosine is reacted with a fatty acid in the presence of DCC and DMF to form the corresponding amide.", "The resulting sphingolipid is then phosphorylated using phosphoric acid to form (4E, 8E)-Sphingadienine-C18-1-phosphate.", "The product is purified using a combination of chloroform, methanol, and diethyl ether." ] } | |
CAS-Nummer |
1419705-13-7 |
Produktname |
(4E, 8E)-Sphingadienine-C18-1-phosphate |
Molekularformel |
C₁₈H₃₆NO₅P |
Molekulargewicht |
377.46 |
Synonyme |
(2S,3R,4E)-2-Amino-4,8-octadecadiene-1,3-diol 1-(Dihydrogen phosphate); (2S,3R,4E,8E)-2-Amino-3-hydroxyoctadeca-4,8-dien-1-yl Dihydrogen Phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)
![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)
![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)
